N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl group, a triazole ring, and a sulfanyl-acetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the hydrazide with the aldehyde derivative of the bromine and fluorine-substituted phenyl group under specific reaction conditions, such as the presence of a base and a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the hydrazide group to an amine.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-
Properties
CAS No. |
303102-44-5 |
---|---|
Molecular Formula |
C27H25BrFN5OS |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25BrFN5OS/c1-27(2,3)20-11-9-18(10-12-20)25-32-33-26(34(25)22-7-5-4-6-8-22)36-17-24(35)31-30-16-19-15-21(28)13-14-23(19)29/h4-16H,17H2,1-3H3,(H,31,35)/b30-16+ |
InChI Key |
FMWSJUYNULINED-OKCVXOCRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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